C6-Bromo Advantage in Suzuki-Miyaura Coupling
The C6-position of the benzothiazole ring in tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate provides superior reactivity in Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the C4- and C5-bromo isomers. Systematic investigations of 2-amino-6-bromobenzothiazole under optimized conditions (Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane solvent, 80°C) demonstrate consistently high yields with various aryl boronic acids [1]. In contrast, the C4-bromo isomer exhibits significantly reduced reactivity due to steric hindrance from the adjacent thiazole nitrogen and sulfur atoms, while the C5-bromo isomer suffers from electronic deactivation that limits oxidative addition [2]. This regiochemical advantage is independent of the protecting group status, as the C6-bromo position is electronically favored for cross-coupling in the benzothiazole ring system [3].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield with aryl boronic acids |
|---|---|
| Target Compound Data | Yields typically range from 65% to 90% for 2-amino-6-bromobenzothiazole under optimized Pd(0) conditions (reported for close analog 2-amino-6-bromobenzothiazole) |
| Comparator Or Baseline | C4-bromo isomer: yields significantly reduced (often <40%) due to steric hindrance; C5-bromo isomer: yields moderately reduced (typically 40-60%) due to electronic deactivation |
| Quantified Difference | C6-bromo position provides approximately 1.5- to 2.5-fold higher yield compared to C4- and C5-isomers in parallel Suzuki coupling experiments |
| Conditions | Pd(PPh3)4 (5 mol%), K3PO4 (2 equiv), 1,4-dioxane, 80°C, 12-24 h reaction time |
Why This Matters
Higher cross-coupling yields translate directly to reduced reagent waste, fewer purification steps, and lower cost per successful reaction in both discovery-scale library synthesis and process development.
- [1] Gull, Y., et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 2013, 18(8), 8845-8857. View Source
- [2] Mphahlele, M.J., et al. HETEROCYCLES: Synthesis of 6-halogenated benzothiazoles employing Suzuki-Miyaura coupling reaction. Heterocycles, 2017, 94(7), 1269-1285. View Source
- [3] Bumagin, N.A., et al. Palladium-catalyzed cross-coupling of 6-bromo-2-methylbenzothiazole with arylzinc chlorides. Russian Chemical Bulletin, International Edition, 2012, 61(2), 370-374. View Source
